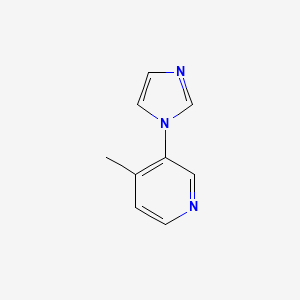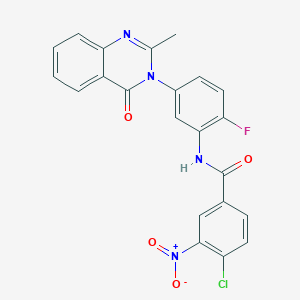
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H14ClFN4O4 and its molecular weight is 452.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds with similar structures, such as derivatives of quinazolinone and nitrobenzamide, often focuses on synthesizing novel chemical entities with potential therapeutic benefits. For example, the synthesis of 2-fluorobenzoate complexes with metal ions and the exploration of their crystal structures can contribute to the design of new materials with specific physical and biological properties (Öztürkkan & Necefoğlu, 2022). This suggests that compounds similar to "4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide" might be synthesized for studying their interactions with various biological targets or for developing new materials with desired properties.
Potential Pharmacological Applications
The pharmacological research often investigates the effects of novel compounds on disease models, looking for therapeutic potential against various conditions. Although specific studies on "this compound" were not identified, the structural components of the compound suggest potential areas of interest. For instance, quinazolinone derivatives have been explored for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. Similarly, compounds with nitrobenzamide structures may be investigated for their roles in modulating biological pathways, potentially offering insights into therapeutic mechanisms against diseases such as cancer or infectious diseases.
Antimicrobial and Environmental Applications
Compounds with chloro and nitro groups have been studied for their antimicrobial properties. Research on similar compounds, such as chloroquine-containing compounds, has revealed their repurposing for various infectious and non-infectious diseases, demonstrating the broad potential of chemically complex compounds (Njaria et al., 2015). Additionally, the study of advanced oxidation processes for degrading persistent organic pollutants in the environment highlights the relevance of chemical research in addressing environmental challenges (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN4O4/c1-12-25-18-5-3-2-4-15(18)22(30)27(12)14-7-9-17(24)19(11-14)26-21(29)13-6-8-16(23)20(10-13)28(31)32/h2-11H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHFUKHZZZYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

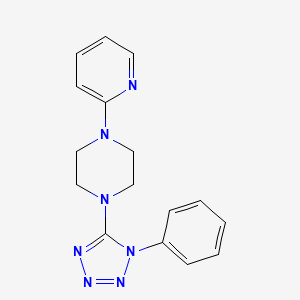
![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)
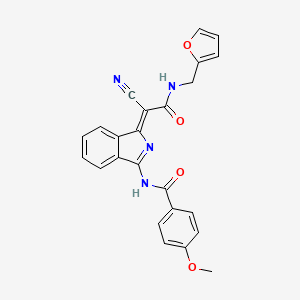
![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)
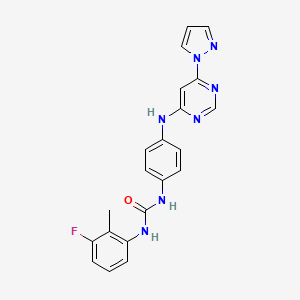
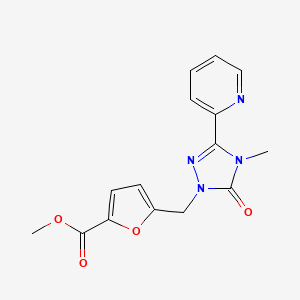
![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)

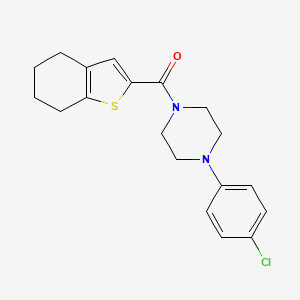
![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)
